4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid

Catalog No.
S3039175
CAS No.
1031371-05-7
M.F
C19H22N2O3
M. Wt
326.396
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic ...

CAS Number

1031371-05-7

Product Name

4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid

IUPAC Name

4-(3-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid

Molecular Formula

C19H22N2O3

Molecular Weight

326.396

InChI

InChI=1S/C19H22N2O3/c1-14-6-5-9-16(12-14)21-18(22)13-17(19(23)24)20-11-10-15-7-3-2-4-8-15/h2-9,12,17,20H,10-11,13H2,1H3,(H,21,22)(H,23,24)

InChI Key

MTSZETDVOZXMBB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2

Solubility

not available

4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid is an organic compound characterized by its complex structure, which includes a butanoic acid moiety with both oxo and amino functional groups. The molecular formula of this compound is C16H20N2O3, and it features a butanoic acid backbone substituted with phenethylamino and m-tolylamino groups. This unique combination of functional groups contributes to its potential biological activity and chemical reactivity.

  • The presence of aromatic rings suggests potential low-level carcinogenicity, although further studies would be needed for confirmation [].
  • The amine groups might have mild irritant properties.
, including:

  • Oxidation: The oxo group can be further oxidized to yield more complex derivatives.
  • Reduction: The oxo group can be reduced to a hydroxyl group, resulting in alcohol derivatives.
  • Substitution: The amino groups can engage in nucleophilic substitution reactions, facilitating the formation of substituted derivatives.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride and lithium aluminum hydride are typical reducing agents. Substitution reactions may involve alkyl halides or acyl chlorides as reagents.

Research indicates that 4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid may exhibit significant biological activity. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry. The compound's mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activity and leading to various biological effects .

The synthesis of 4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid typically involves several steps:

  • Formation of Intermediate: Phenethylamine reacts with m-toluidine in the presence of a catalyst to form an intermediate compound.
  • Oxidation: The intermediate is oxidized using agents like potassium permanganate or chromium trioxide to introduce the oxo group.
  • Butanoic Acid Formation: Further reactions lead to the formation of the butanoic acid structure.

Industrial synthesis may utilize continuous flow reactors to enhance efficiency and yield .

The compound has several applications across various fields:

  • Chemistry: Acts as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
  • Medicine: Explored as a drug candidate for various diseases due to its biological activity.
  • Industry: Used in developing new materials and chemical processes .

Interaction studies have focused on the compound's binding affinity to specific molecular targets, including enzymes and receptors involved in disease pathways. These studies aim to elucidate the mechanisms through which 4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid exerts its biological effects, providing insights into its potential therapeutic uses .

Several compounds share structural similarities with 4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid:

Compound NameStructure HighlightsUnique Features
4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acidPara-tolyl groupSlightly different electronic properties due to para substitution
4-Oxo-2-(phenethylamino)-4-(o-tolylamino)butanoic acidOrtho-tolyl groupIncreased steric hindrance compared to meta and para derivatives
4-Oxo-2-(phenethylamino)-4-(p-anisylamino)butanoic acidPara-anisyl groupPotentially different solubility and reactivity due to methoxy substitution

Uniqueness

The uniqueness of 4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid lies in its specific arrangement of functional groups, which confer distinct chemical properties and biological activities compared to its analogs. The meta substitution of the toluidine moiety plays a crucial role in determining the compound's reactivity and interaction profiles .

XLogP3

0.8

Dates

Modify: 2023-08-18

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